![molecular formula C26H21BF2N4O2 B13715687 2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDP 650/665 alkyne is a bright borondipyrromethene dye designed to fit the Cy5 channel of various instruments. This compound is characterized by its red-emitting properties and a terminal ethynyl group, which allows for easy conjugation with various azides using a copper-catalyzed click chemistry reaction .
准备方法
Synthetic Routes and Reaction Conditions
BDP 650/665 alkyne is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The terminal ethynyl group is introduced to facilitate conjugation with azides. The synthesis typically involves:
Formation of the borondipyrromethene core: This step involves the reaction of pyrrole with a boron-containing reagent under controlled conditions.
Introduction of the ethynyl group: The ethynyl group is introduced through a reaction with an appropriate alkyne reagent, often under copper-catalyzed conditions
Industrial Production Methods
Industrial production of BDP 650/665 alkyne follows similar synthetic routes but on a larger scale. The process involves:
化学反应分析
Types of Reactions
BDP 650/665 alkyne undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal ethynyl group reacts with azides in a copper-catalyzed click chemistry reaction to form stable triazole rings
Substitution Reactions: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the conjugation of the ethynyl group with azides
Major Products Formed
科学研究应用
BDP 650/665 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions
Biology: Employed in imaging techniques to label and track biological molecules and structures
Medicine: Utilized in diagnostic imaging and therapeutic applications
Industry: Applied in the development of fluorescent dyes and probes for industrial processes
作用机制
BDP 650/665 alkyne exerts its effects through its fluorescent properties. The terminal ethynyl group allows for conjugation with azides, forming stable triazole rings that can be used to label and track molecules. The compound’s fluorescence is due to the borondipyrromethene core, which absorbs light at a specific wavelength and emits light at a longer wavelength .
相似化合物的比较
BDP 650/665 alkyne is unique due to its specific absorption and emission spectra, which are designed to fit the Cy5 channel. Similar compounds include:
BDP 650/665 azide: A similar borondipyrromethene dye with an azide group instead of an ethynyl group
BDP 650/665 DBCO: A derivative designed for copper-free click chemistry
BDP 650/665 maleimide: A thiol-reactive derivative for labeling thiol-containing molecules
BDP 650/665 alkyne stands out due to its high molar extinction coefficient, good emission quantum yield, and compatibility with the Cy5 channel .
属性
分子式 |
C26H21BF2N4O2 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC 名称 |
2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C26H21BF2N4O2/c1-2-15-31-26(34)18-35-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-25(24-4-3-16-30-24)33(22)27(28,29)32(20)21/h1,3-14,16-17,30H,15,18H2,(H,31,34)/b8-5+ |
InChI 键 |
DXXDUORJURCNIW-VMPITWQZSA-N |
手性 SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
规范 SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


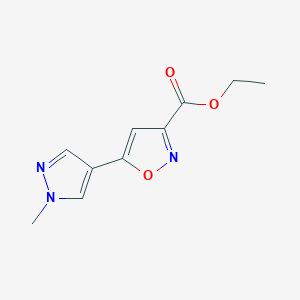
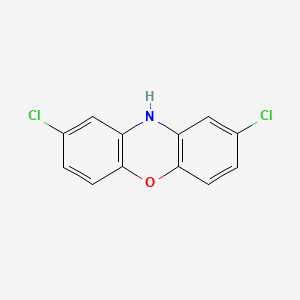
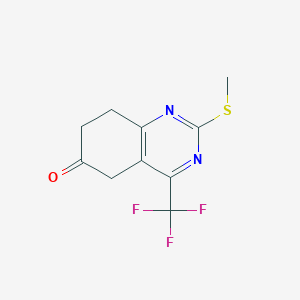
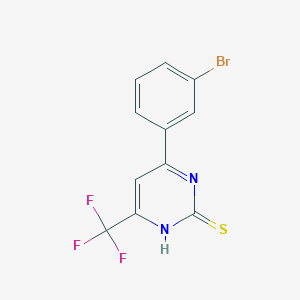
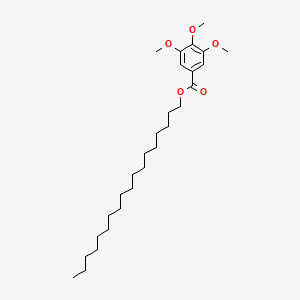
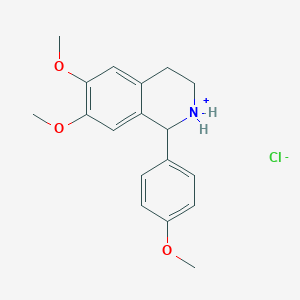
![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
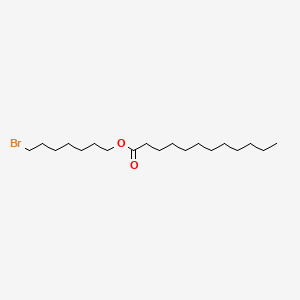
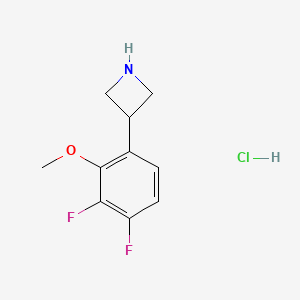
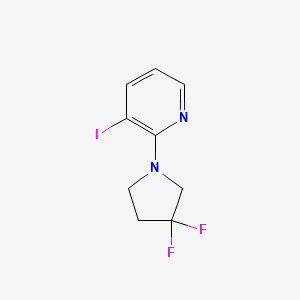
![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)
![(R)-N-[1-[Ethyl(propyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B13715666.png)
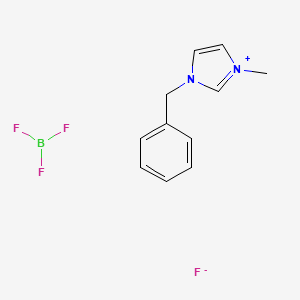
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
